Estra-1,3,5,7,9-pentaene-3,17beta-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZPRVUQHMJFF-BZSNNMDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40931405 |

Source

|

| Record name | beta-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-97-8 |

Source

|

| Record name | β-Dihydroequilenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Dihydroequilenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5,7,9-pentaene-3,17β-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"estra-1,3,5,7,9-pentaene-3,17beta-diol chemical properties"

An In-Depth Technical Guide to the Chemical and Biological Properties of Estra-1,3,5,7,9-pentaene-3,17β-diol (17β-Dihydroequilenin)

Executive Summary

Estra-1,3,5,7,9-pentaene-3,17β-diol, known systematically as 17β-dihydroequilenin, is a biologically significant steroidal estrogen. While not a primary pharmaceutical agent itself, it is a key active metabolite of equilin and equilenin, which are major components of conjugated equine estrogens (CEEs), a widely prescribed formulation for hormone replacement therapy (HRT). This guide provides a comprehensive overview of the chemical properties, metabolic pathways, pharmacodynamics, and analytical methodologies related to 17β-dihydroequilenin. Its high potency and affinity for estrogen receptors underscore its importance in the therapeutic effects attributed to CEEs. Understanding the distinct characteristics of this metabolite is crucial for researchers, clinicians, and professionals in drug development for optimizing hormonal therapies and exploring new therapeutic avenues.

Nomenclature and Chemical Identity

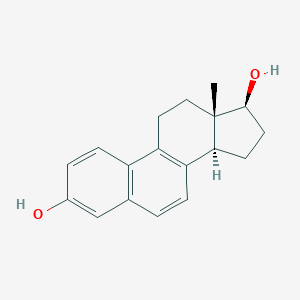

Estra-1,3,5,7,9-pentaene-3,17β-diol is an estrogenic steroid characterized by a fully aromatized A and B ring system. This distinguishes it from classical estrogens like estradiol, which only have an aromatic A ring.

-

Systematic Name: (17β)-Estra-1,3,5,7,9-pentaene-3,17-diol

-

Common Name: 17β-Dihydroequilenin

-

CAS Registry Number: 1423-97-8

-

Molecular Formula: C₁₈H₂₀O₂

-

Molecular Weight: 268.35 g/mol [1]

Structural Context: 17β-Dihydroequilenin is the 17β-reduced metabolite of equilenin and is structurally related to equilin, a primary component of CEEs. The key structural difference lies in the degree of unsaturation in the B-ring of the steroid nucleus[2].

Physicochemical Properties

The physical and chemical characteristics of 17β-dihydroequilenin dictate its behavior in biological systems and analytical procedures.

| Property | Value | Source(s) |

| Melting Point | 214-216 °C | |

| Boiling Point | 350.53 °C (rough estimate) | |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol. | |

| Appearance | White to off-white solid powder. | [3] |

| Storage | Store as a powder at -20°C for long-term stability (up to 3 years). | [3][4] |

Metabolism and Biosynthesis

17β-Dihydroequilenin is not typically administered directly but is formed in vivo from its precursors found in CEEs. The metabolic cascade is critical to its biological activity. Equilin, a major component of CEEs, undergoes significant metabolism following administration. It can be reversibly converted to 17β-dihydroequilin, a potent estrogen, or transformed into equilenin, which is then reduced to 17β-dihydroequilenin[5][6]. The primary route of administration for these precursors is as sulfate conjugates (e.g., equilin sulfate), which are inactive prodrugs hydrolyzed by steroid sulfatase to release the active estrogen[5][7].

The metabolic conversion of these equine estrogens involves key enzymatic reactions, including reduction of the 17-keto group and further hydroxylation, primarily at the 4-position, which can lead to the formation of reactive catechol estrogen quinoids[8][9].

Caption: Metabolic conversion of equilin to its active and cytotoxic metabolites.

Pharmacology and Mechanism of Action

The biological effects of 17β-dihydroequilenin and its related compounds are mediated primarily through their interaction with estrogen receptors (ERs), ERα and ERβ.

Estrogen Receptor Binding and Potency: Equilin itself is an estrogen, binding to both ERα and ERβ[5]. However, its metabolite, 17β-dihydroequilin, is significantly more potent, with binding affinities for ERα and ERβ that are 113% and 108% of estradiol's, respectively[5][10]. This metabolic activation is a critical determinant of the overall estrogenic effect of CEEs. While specific binding data for 17β-dihydroequilenin is less common, its structural similarity to other potent estrogens suggests significant receptor affinity. The ring B unsaturated estrogens, as a class, may exhibit some preference for ERβ-mediated effects[11].

Downstream Signaling Pathways: The activation of ERs by these ligands initiates a cascade of cellular events. Research on equilin has shown it can trigger non-genomic pathways in addition to the classical nuclear receptor activity.

-

Neurotrophic Effects: Equilin has been demonstrated to promote the growth of cortical neurons through a mechanism dependent on the NMDA receptor, suggesting a role in neuronal plasticity and cognitive function[12].

-

Inflammatory Signaling: In endothelial cells, equilin can increase the expression of adhesion molecules like E-selectin and ICAM-1, promoting monocyte adhesion. This effect is mediated through the NF-κB signaling pathway, potentially initiated by a reduction in ERβ expression[13].

Caption: Proposed NF-κB signaling pathway activated by equilin in endothelial cells.

Pharmacokinetic Profile

The pharmacokinetics of 17β-dihydroequilenin are intrinsically linked to its prodrugs. Following oral administration of CEEs, equilin sulfate is absorbed, and both conjugated and unconjugated forms circulate[14].

-

Half-Life: Unconjugated equilin has a short half-life of approximately 19-27 minutes[15]. In contrast, its sulfated form, equilin sulfate, has a much longer half-life of about 190 minutes, allowing it to serve as a circulating reservoir[15].

-

Metabolic Clearance: The metabolic clearance rate for equilin is high (around 2,640 L/day/m²), whereas for equilin sulfate it is significantly lower (175 L/day/m²), reflecting the slower elimination of the conjugated form[5][15].

-

Distribution and Excretion: These steroids are widely distributed and primarily excreted in the urine as glucuronide and sulfate conjugates[5][6].

Analytical Methodologies

Accurate quantification of 17β-dihydroequilenin and related equine estrogens in biological matrices like human plasma is essential for pharmacokinetic and clinical studies. The gold standard for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[16][17].

Protocol: Quantification of Equine Estrogens in Human Plasma via LC-MS/MS

-

Causality: This protocol is designed to isolate low-concentration steroid hormones from a complex protein-rich matrix (plasma) and quantify them with high precision. The use of a stable isotope-labeled internal standard (e.g., equilin-d4) is critical to correct for variability during sample preparation and matrix effects during ionization, ensuring accuracy[16]. Enzymatic hydrolysis is necessary to measure "total" estrogen levels, which includes the biologically important sulfated and glucuronidated conjugates[18].

Step-by-Step Methodology:

-

Sample Pre-treatment (for Total Estrogen Analysis):

-

To 500 µL of human plasma, add an internal standard mixture (e.g., estrone-D4 and equilin-D4).

-

Add an acetate buffer to adjust the pH for optimal enzyme activity.

-

Introduce a dual-function enzyme with both sulfatase and glucuronidase activity to hydrolyze the conjugated metabolites back to their parent forms[18].

-

Incubate the mixture under optimized conditions (e.g., 37°C for 4-6 hours) to ensure complete conversion[18].

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water[16][17].

-

Load the pre-treated plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences[17].

-

Elute the target analytes (equilin, 17β-dihydroequilenin, etc.) with 1 mL of methanol[16].

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[16].

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system[19].

-

Chromatography: Use a C18 or specialized column (e.g., porous graphitic carbon for isomer separation) to achieve chromatographic separation of the estrogens[19][20]. A typical mobile phase would consist of a gradient of acetonitrile and water with a modifier like formic acid[16].

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and its internal standard[17].

-

Caption: Workflow for the quantitative analysis of equine estrogens in plasma.

Toxicology and Safety Considerations

While estrogens are vital for physiological function, their metabolism can produce potentially harmful byproducts. The P450-catalyzed 4-hydroxylation of equilin and equilenin leads to the formation of catechol estrogens. These can autoxidize to form reactive o-quinones, which are potent cytotoxins[9]. These quinoids can cause cellular damage by forming DNA adducts and generating oxidative stress, a mechanism that has been implicated in the potential carcinogenic risk associated with estrogen therapy[9].

References

-

Equilin - Wikipedia. [Link]

-

Brinton RD, Proffitt P, Tran J, Luu R. (1997). Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism. Experimental Neurology, 147(2):211-20. [Link]

-

Bhavnani BR, Sarda IR, Woolever CA. (1988). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology & Metabolism, 66(2):344-50. [Link]

-

Structure of estrone (E), equilin (Eq), and equilenin (Eqn), shown... - ResearchGate. [Link]

-

Zhang F, Chen Y, Pisha E, Shen L, Xiong Y, van Breemen RB, Bolton JL. (1999). The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone. Chemical Research in Toxicology, 12(2):204-13. [Link]

-

Equilin, chemical structure, molecular formula, Reference Standards - uspbpep.com. [Link]

-

Mashchak CA, Lobo RA, Dozono-Takano R, Eggena P, Nakamura RM, Brenner PF, Mishell DR Jr. (1982). Biologic effects of equilin sulfate in postmenopausal women. Fertility and Sterility, 38(5):555-60. [Link]

-

Bhavnani BR. (1988). In Vivo Metabolism of [3H]equilin in the Pregnant Mare. Endocrinology, 123(5):2291-8. [Link]

-

Estra-1,3,5,7,9-pentaene-3,17beta-diol - LookChem. [Link]

-

Zhang F, Chen Y, Pisha E, Shen L, Xiong Y, van Breemen RB, Bolton JL. (1999). The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone. Chemical Research in Toxicology, 12(2):204-13. [Link]

-

17β-Dihydroequilin - Wikipedia. [Link]

-

Shelar A, et al. (2017). Highly sensitive simultaneous quantitative analysis of estrone and equilin from plasma using LC/MS/MS. ASMS 2017 MP-677. [Link]

-

Equilin - NIST WebBook. [Link]

-

Equilin | C18H20O2 - PubChem. [Link]

-

Selective estrogen receptor modulator - Wikipedia. [Link]

-

LC-MS/MS Method for Total Estrone and Equilin Quantification - Lambda CRO. (2023). [Link]

-

Bhavnani BR. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1):6-16. [Link]

-

Chemical Properties of Estra-1,3,5(10),6-tetraene-3,17-diol, (17«beta»)- (CAS 7291-41-0) - Cheméo. [Link]

-

Ito F, et al. (2019). Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling. PLoS One, 14(1):e0211462. [Link]

-

Equilin (CAS 474-86-2) - Chemical & Physical Properties by Cheméo. [Link]

-

Reepmeyer JC, Woodruff JT, Betz JM. (2005). Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases. Journal of Chromatography A, 1083(1-2):42-51. [Link]

-

Conjugated estrogens - Wikipedia. [Link]

-

A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - NIH. [Link]

-

Bhavnani BR, Stanczyk FZ. (2014). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of Steroid Biochemistry and Molecular Biology, 142:16-29. [Link]

-

Investigation of the temperature stability of premarin intravenous using liquid chromatography-mass spectrometry - PubMed. [Link]

-

Estra-1,3,5(10)-triene-3,17-diol 17beta-cyclopentanepropanoate - ChemBK. [Link]

-

Estra-1,3,5(10)-triene-3,17-diol, 16-iodo-, (16alpha,17beta)- | C18H23IO2 | CID - PubChem. [Link]

-

Estra-1,3,5(10)-triene-3,17-diol - PubChem. [Link]

-

A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - (PDF). [Link]

-

Synthesis and Discovery of Estra-1,3,5(10),6,8-pentaene-2,16α-diol - NIH. [Link]

- Process for the preparation of estradiol and its derivatives - Google P

-

Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - MDPI. [Link]

-

Equilin – Knowledge and References - Taylor & Francis. [Link]

Sources

- 1. Equilin | C18H20O2 | CID 223368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Equilin - Wikipedia [en.wikipedia.org]

- 6. In vivo metabolism of [3H]equilin in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugated estrogens - Wikipedia [en.wikipedia.org]

- 8. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The major metabolite of equilin, 4-hydroxyequilin, autoxidizes to an o-quinone which isomerizes to the potent cytotoxin 4-hydroxyequilenin-o-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 11. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Equilin, a principal component of the estrogen replacement therapy premarin, increases the growth of cortical neurons via an NMDA receptor-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Equilin in conjugated equine estrogen increases monocyte-endothelial adhesion via NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. shimadzu.co.kr [shimadzu.co.kr]

- 18. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]

- 19. uspbpep.com [uspbpep.com]

- 20. Separation and detection of the isomeric equine conjugated estrogens, equilin sulfate and delta8,9-dehydroestrone sulfate, by liquid chromatography--electrospray-mass spectrometry using carbon-coated zirconia and porous graphitic carbon stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of 17β-dihydroequilenin"

An In-Depth Technical Guide to the Biological Activity of 17β-Dihydroequilenin

Executive Summary

17β-Dihydroequilenin is a naturally occurring equine estrogen, present as a minor constituent in conjugated equine estrogen (CEE) formulations. Unlike its more potent counterparts, 17β-dihydroequilenin exhibits a unique and compelling pharmacological profile. Emerging evidence, primarily from primate studies, characterizes it as a selective estrogen receptor modulator (SERM). This profile is distinguished by beneficial estrogenic effects on the skeletal and cardiovascular systems, notably without the corresponding proliferative responses in endometrial and breast tissues that are typically associated with estrogen therapies[1][2]. Furthermore, 17β-dihydroequilenin possesses significant anti-inflammatory and neuroprotective properties, positioning it as a molecule of high interest for the development of safer, tissue-selective hormonal therapies. This guide provides a comprehensive technical overview of its molecular interactions, biological activities, and the methodologies required for its scientific evaluation.

Introduction: A Unique Estrogen from the Equine Family

17β-dihydroequilenin, chemically known as estra-1,3,5(10),6,8-pentaen-3,17β-diol, is a steroidal estrogen found in horses[1][2]. It is structurally distinct from human 17β-estradiol due to the presence of a fully aromatized B-ring, a feature it shares with its metabolic precursor, equilenin.

While it comprises only about 0.5% of the CEE drug Premarin, its biological significance is amplified by its metabolic origins and distinct activity profile[1][2]. In humans, the enzyme 6,8(9) steroid dehydrogenase can convert other equine estrogens, such as 17β-dihydroequilin, into 17β-dihydroequilenin, suggesting its in vivo concentrations may be more relevant than its starting percentage in CEEs would imply[3]. This guide will dissect the nuanced biological activities that set this molecule apart from classical estrogens.

Molecular Mechanism of Action: Beyond Simple Estrogenicity

The biological effects of 17β-dihydroequilenin are mediated primarily through its interaction with estrogen receptors (ERs), but its downstream signaling diverges in a tissue-specific manner, underpinning its SERM-like characteristics.

Estrogen Receptor (ER) Binding Affinity

17β-dihydroequilenin binds to both major estrogen receptor subtypes, ERα and ERβ. However, its affinity is demonstrably lower than that of 17β-estradiol, a key factor influencing its moderated and selective activity. The differential binding provides a molecular basis for its reduced uterotropic and mammotropic effects compared to more potent estrogens.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Ratio |

| 17β-Estradiol | 100 | 100 | 1.00 |

| 17β-Dihydroequilenin | 68 | 90 | 1.32 |

| Equilin | 13 | 49 | 3.77 |

| Equilenin | 15 | 20-29 | ~1.67 |

| 17β-Dihydroequilin | 113 | 108 | 0.96 |

| Data synthesized from multiple sources[2][4]. RBA is calculated relative to 17β-estradiol, set at 100%. |

This preferential, albeit modest, binding to ERβ may contribute to its non-proliferative activities in tissues where this receptor subtype is influential.

Non-Genomic Signaling: Anti-Inflammatory Pathway

A significant aspect of 17β-dihydroequilenin's activity is its ability to engage in rapid, non-genomic signaling. Research in human endothelial cells has revealed a potent anti-inflammatory effect mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[5].

In response to inflammatory stimuli like Interleukin-1 alpha (IL-1α), 17β-dihydroequilenin, at concentrations as low as 1 µM, significantly reduces the expression of key inflammatory mediators, including IL-6, IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1). This action is dependent on the estrogen receptor, as it is reversed by the ER antagonist ICI 182,780. Mechanistically, 17β-dihydroequilenin inhibits the translocation of the p50 and p65 subunits of NF-κB into the nucleus, preventing the transcription of pro-inflammatory genes[5].

Pharmacological Profile: A Tissue-Selective Agent

The culmination of 17β-dihydroequilenin's receptor binding and signaling activities results in a desirable SERM profile.

-

Skeletal and Cardiovascular Systems : Studies in monkeys have indicated that 17β-dihydroequilenin confers beneficial estrogenic effects on bone and the cardiovascular system, which are hallmarks of traditional estrogen therapy[1].

-

Endometrial and Breast Tissue : Crucially, these same studies failed to observe the proliferative responses in the uterus and breast that often limit the long-term use of other estrogens[1]. This uterine and breast safety is a defining feature of its SERM-like activity.

-

Neuroprotection : In vitro models have demonstrated that 17β-dihydroequilenin can protect neuronal cells from toxicity induced by oxidized low-density lipoprotein, suggesting a potential role in mitigating neurodegenerative processes[6].

Metabolism and Pharmacokinetics

Understanding the metabolic fate of 17β-dihydroequilenin is critical for interpreting its biological activity. It exists in a metabolic network with other equine estrogens.

-

Formation : It is formed in vivo from precursors like 17β-dihydroequilin through the action of dehydrogenases[3].

-

Interconversion : There is evidence of interconversion with other related estrogens, such as equilin and equilenin, and their sulfated forms[7][8].

-

Conjugation and Excretion : Like other estrogens, it undergoes phase II metabolism, primarily through glucuronidation and sulfation in the liver, to form water-soluble conjugates that are then excreted in the urine[3]. The major metabolites are excreted as glucuronide conjugates[3].

Methodologies for Biological Activity Assessment

A multi-assay approach is essential to comprehensively characterize the SERM profile of 17β-dihydroequilenin. As a Senior Application Scientist, I advocate for a tiered strategy moving from molecular interactions to cellular responses and finally to in vivo validation.

Protocol 1: Competitive Estrogen Receptor Binding Assay

-

Expertise & Causality : This assay is the foundational step to determine the molecule's affinity for its primary targets, ERα and ERβ. The choice of a competitive binding format using a radiolabeled ligand (e.g., [³H]-17β-estradiol) is a robust and validated method to quantify the binding affinity (Ki) of an unlabeled competitor like 17β-dihydroequilenin. This directly explains the "potency" at the receptor level.

-

Methodology :

-

Reagents : Purified recombinant human ERα or ERβ Ligand Binding Domain (LBD); [³H]-17β-estradiol; unlabeled 17β-dihydroequilenin; assay buffer.

-

Incubation : In a 96-well plate, incubate a fixed concentration of ER LBD and [³H]-17β-estradiol with a serial dilution of 17β-dihydroequilenin (e.g., 10⁻¹² to 10⁻⁵ M). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Separation : Separate bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Detection : After washing, quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of 17β-dihydroequilenin. Use non-linear regression to calculate the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

-

Trustworthiness : The protocol's self-validating nature comes from running a standard competitor (unlabeled 17β-estradiol) in parallel. The calculated Ki for the standard must fall within the historically accepted range for the assay to be considered valid.

Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)

-

Expertise & Causality : This assay moves from molecular binding to a key cellular outcome: proliferation. The choice of the MCF-7 human breast cancer cell line is critical because it is ER-positive and its proliferation is estrogen-dependent. This assay directly tests the hypothesis that 17β-dihydroequilenin lacks the proliferative effects of estradiol, a key tenet of its SERM activity.

-

Methodology :

-

Cell Culture : Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 3-5 days to deplete endogenous estrogens.

-

Seeding : Seed the hormone-deprived cells into 96-well plates at a low density.

-

Treatment : After 24 hours, replace the medium with fresh medium containing serial dilutions of 17β-dihydroequilenin. Include 17β-estradiol as a positive control for proliferation and an anti-estrogen like Fulvestrant (ICI 182,780) as a negative control.

-

Incubation : Incubate the cells for 6-7 days to allow for multiple rounds of cell division.

-

Quantification : Assess cell proliferation using a metabolic assay such as MTS or by lysing the cells and quantifying total protein (e.g., Sulforhodamine B assay).

-

Data Analysis : Plot the proliferation (as a percentage of the estradiol control) against the log concentration of the test compound. This will reveal whether 17β-dihydroequilenin acts as an agonist (stimulates proliferation), an antagonist (inhibits estradiol-induced proliferation), or is inert.

-

-

Trustworthiness : The assay is validated by the robust proliferative response to estradiol and the complete inhibition by the anti-estrogen control. The magnitude of the estradiol response provides a reliable benchmark against which to measure the activity of 17β-dihydroequilenin.

Conclusion and Future Directions

17β-dihydroequilenin stands out among equine estrogens as a promising SERM candidate. Its biological profile—characterized by moderate ER binding, tissue-selective benefits, and a lack of proliferative stimulation in reproductive tissues—is complemented by potent anti-inflammatory and neuroprotective activities. This unique combination makes it an attractive lead compound for developing novel therapies for postmenopausal conditions, inflammation-related diseases, and potentially neurodegeneration.

Future research should focus on robust in vivo studies in multiple animal models to confirm the SERM effects observed in primates and to further elucidate the molecular mechanisms behind its tissue selectivity. The development of synthetic analogs could also optimize its activity, potentially enhancing its beneficial properties while ensuring an excellent safety profile.

References

-

17β-Dihydroequilin - Wikipedia. [Link]

-

Bhavnani BR, Cecutti A. Metabolism of [3H] 17 beta-Dihydroequilin and [3H] 17 beta-Dihydroequilin Sulfate in Normal Postmenopausal Women. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

17β-Dihydroequilenin - Wikipedia. [Link]

-

17β-Dihydroequilenin. Self-published source. Note: While this source provides a useful compilation table, primary research articles should be consulted for original data. [Link]

-

Bhavnani BR, Cecutti A. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

17β-Dihydroequilin – Knowledge and References - Taylor & Francis. [Link]

-

Kappert K, Janning P, et al. The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway. Thrombosis and Haemostasis. [Link]

-

Bhavnani BR, Cecutti A. Pharmacokinetics of 17 Beta-Dihydroequilin Sulfate in Normal Postmenopausal Women Under Steady State Conditions. Menopause. [Link]

-

Selective estrogen receptor modulator - Wikipedia. [Link]

-

Bhavnani BR, Cecutti A. Differential neuroprotective effects of equine estrogens against oxidized low density lipoprotein-induced neuronal cell death. Menopause. [Link]

Sources

- 1. 17β-Dihydroequilenin - Wikipedia [en.wikipedia.org]

- 2. 17β-Dihydroequilenin [medbox.iiab.me]

- 3. Metabolism of [3H] 17 beta-dihydroequilin and [3H] 17 beta-dihydroequilin sulfate in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. The estrogen metabolite 17beta-dihydroequilenin counteracts interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells in vitro via NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential neuroprotective effects of equine estrogens against oxidized low density lipoprotein-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Estrogen Receptor Binding Affinity of 17β-Dihydroequilenin

Abstract

This technical guide provides a comprehensive examination of the estrogen receptor (ER) binding affinity of 17β-dihydroequilenin, a naturally occurring equine estrogen and a minor constituent of conjugated equine estrogens (CEEs).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of ER-ligand interactions, presents a detailed methodology for determining binding affinity, and discusses the functional implications of 17β-dihydroequilenin's binding profile. Particular emphasis is placed on its characterization as a potential Selective Estrogen Receptor Modulator (SERM), highlighting its unique tissue-selective activities. Quantitative data are presented for comparative analysis, and key biological pathways and experimental workflows are visually detailed to enhance understanding.

Introduction

Estrogens are crucial signaling molecules that regulate a vast array of physiological processes in both females and males, extending beyond reproductive health to include effects on the skeletal, cardiovascular, and central nervous systems.[2] These effects are mediated primarily through two distinct estrogen receptors, ERα and ERβ, which belong to the nuclear receptor superfamily of transcription factors.[2][3] Upon ligand binding, these receptors undergo conformational changes, dimerize, and modulate the transcription of target genes, a process that is highly dependent on the specific ligand, receptor subtype, and cellular context.[2][4]

Conjugated equine estrogens (CEEs), a complex mixture of at least 10 estrogen sulfates derived from pregnant mare urine, have been a mainstay in menopausal hormone therapy for decades.[5][6][7][8] While estrone sulfate is the most abundant component, the overall pharmacological profile of CEEs is a composite of the actions of all its constituents, including the unique ring B unsaturated estrogens like equilin and equilenin.[6][9] 17β-dihydroequilenin is a potent metabolite of equilenin and a minor but biologically significant component of this mixture.[1][6][7]

Understanding the precise binding affinity of individual components like 17β-dihydroequilenin for ERα and ERβ is critical. Binding affinity dictates the concentration at which a compound can effectively engage its target and is a primary determinant of its potency and potential for tissue-selective effects. Notably, 17β-dihydroequilenin has demonstrated a SERM-like profile in preclinical studies, exerting beneficial estrogenic effects on bone and the cardiovascular system without stimulating proliferation in the breast or endometrium.[1] This guide provides the technical foundation for assessing and interpreting the ER binding affinity that underpins these therapeutically promising characteristics.

Section 1: Principles of Estrogen Receptor-Ligand Binding

The interaction between an estrogenic compound and its receptor is a dynamic process governed by non-covalent forces. The affinity of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value signifies a higher binding affinity.

In drug discovery and pharmacology, competitive binding assays are routinely employed to determine the relative binding affinity of a test compound.[10][11] In this setup, the test compound's ability to displace a high-affinity radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor is measured. The resulting data are used to calculate the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.

The ratio of binding affinities for ERα and ERβ determines a ligand's receptor selectivity. Compounds with preferential binding to one subtype may offer therapeutic advantages by targeting specific tissues or pathways, as the two receptors can have different or even opposing physiological roles.[2]

Section 2: Methodology: Competitive Radioligand Binding Assay

This section provides a validated, step-by-step protocol for determining the binding affinity of 17β-dihydroequilenin for ERα and ERβ. The protocol is designed to be a self-validating system, incorporating essential controls for robust and reproducible results.

Experimental Rationale

The choice of a competitive radioligand binding assay is based on its established reliability and precision in quantifying receptor-ligand interactions.[10][12] Using recombinant human ERα and ERβ ensures subtype-specific data, while [³H]-17β-estradiol serves as the gold-standard high-affinity radioligand. The separation of bound from free radioligand via vacuum filtration is a critical step that must be optimized for efficiency and minimal disruption of the binding equilibrium.

Detailed Step-by-Step Protocol

1. Materials & Reagents:

- Recombinant Human Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ)

- [2,4,6,7-³H]-17β-Estradiol ([³H]-E2)

- Unlabeled 17β-Estradiol (for standard curve and non-specific binding)

- Test Compound: 17β-Dihydroequilenin

- Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, pH 7.4, with additives like 1 mM EDTA)

- Scintillation Cocktail

- 96-well microplates

- Glass fiber filters (pre-treated with polyethyleneimine, PEI)

- Harvester and Scintillation Counter

2. Reagent Preparation:

- Prepare stock solutions of unlabeled 17β-estradiol and 17β-dihydroequilenin in an appropriate solvent (e.g., ethanol or DMSO) and create serial dilutions in the assay buffer.

- Dilute the [³H]-E2 in assay buffer to a final concentration approximately equal to its Kd for the respective receptor (typically 0.5-1.0 nM).[10]

- Dilute the recombinant ER preparations in assay buffer to a concentration that yields a robust signal-to-noise ratio (e.g., 50-100 µg protein per well).[10]

3. Assay Procedure:

- To each well of a 96-well plate, add the reagents in the following order:

- Total Binding (TB): Assay buffer, [³H]-E2, and ER preparation.

- Non-Specific Binding (NSB): A high concentration of unlabeled 17β-estradiol (e.g., 100-fold excess over [³H]-E2), [³H]-E2, and ER preparation.[10]

- Competitor Wells: Serial dilutions of 17β-dihydroequilenin, [³H]-E2, and ER preparation.

- Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 18-24 hours).

- Terminate the incubation by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

- Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

- Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

- Plot the percentage of specific binding against the log concentration of 17β-dihydroequilenin.

- Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

- Where [L] is the concentration of [³H]-E2 and Kd is its dissociation constant for the receptor.

Workflow Diagram

Caption: Workflow for the competitive radioligand binding assay.

Section 3: Binding Affinity Profile of 17β-Dihydroequilenin

The binding affinity of 17β-dihydroequilenin for both ERα and ERβ is significant, positioning it as a potent estrogenic compound. However, its profile relative to the endogenous ligand 17β-estradiol reveals important distinctions.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα RBA Ratio |

| 17β-Estradiol | 100 | 100 | 1.00 |

| 17β-Dihydroequilenin | 68 | 90 | 1.32 |

| Equilin | 13 | 49 | 3.77 |

| Equilenin | 15 | 20-29 | ~1.33-1.93 |

Data compiled from various sources. RBA is calculated relative to 17β-estradiol (set at 100%).[13]

Interpretation of Data:

-

Potency: 17β-dihydroequilenin demonstrates substantial binding affinity for both ER subtypes, with an RBA of 68% for ERα and 90% for ERβ compared to 17β-estradiol.[13] This indicates it is a potent ligand, capable of occupying and activating estrogen receptors at physiologically relevant concentrations.

-

Receptor Selectivity: The ERβ/ERα binding ratio for 17β-dihydroequilenin is approximately 1.32, suggesting a slight preference for ERβ. This contrasts with some other equine estrogens, like equilin, which show a more pronounced preference for ERβ.[13] While the selectivity is modest, this slight bias towards ERβ may contribute to its SERM-like properties, as ERβ activation is often associated with anti-proliferative and beneficial metabolic effects in certain tissues.[14]

Section 4: Downstream Signaling and Functional Implications

The binding of an estrogenic ligand to its receptor initiates a cascade of molecular events that ultimately alter gene expression.[3][15] The classical, or genomic, signaling pathway is the primary mechanism of action.

Canonical Estrogen Receptor Signaling Pathway

-

Ligand Binding: 17β-dihydroequilenin diffuses into the cell and binds to ERα or ERβ located in the cytoplasm or nucleus.

-

Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[4]

-

Nuclear Translocation & DNA Binding: The receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4][15]

-

Recruitment of Co-regulators: The complex recruits a suite of co-activator or co-repressor proteins. The specific co-regulators recruited are determined by the conformation of the ligand-bound receptor.

-

Transcriptional Regulation: The assembled complex modulates the rate of transcription of the target gene by the RNA polymerase II machinery, leading to either increased (agonism) or decreased (antagonism) protein expression.[4]

Signaling Pathway Diagram

Caption: The canonical genomic signaling pathway of estrogen receptors.

Functional Consequences of 17β-Dihydroequilenin Binding

The SERM-like activity of 17β-dihydroequilenin arises from the unique receptor conformation it induces upon binding.[1] This specific conformation leads to the recruitment of different sets of co-regulators in different tissues. For example, in bone cells, it may recruit co-activators, leading to an agonistic (pro-bone density) effect. Conversely, in uterine or breast tissue, it might recruit co-repressors or fail to recruit necessary co-activators, resulting in an antagonistic (anti-proliferative) effect.[16] This differential recruitment is the molecular basis of tissue selectivity and is a key area of research in the development of safer hormone therapies.

Conclusion and Future Directions

17β-dihydroequilenin is a potent estrogen with a high binding affinity for both ERα and ERβ, exhibiting a slight preference for ERβ. This binding profile is the foundational element that gives rise to its promising SERM-like activity, offering the potential for tissue-selective benefits. The methodologies outlined in this guide provide a robust framework for quantifying these critical binding parameters.

Future research should focus on elucidating the precise co-regulator proteins that interact with the 17β-dihydroequilenin-ER complex in different target tissues. Advanced techniques such as FRET (Förster Resonance Energy Transfer) assays can be employed to study these protein-protein interactions in real-time. Furthermore, correlating binding affinity with functional outcomes in cell-based reporter gene assays and in vivo animal models will be essential to fully translate the molecular binding characteristics of 17β-dihydroequilenin into predictable and therapeutically valuable pharmacological effects.

References

- Gustafsson, J. Å. (2007). Estrogen Receptors: How Do They Signal and What Are Their Targets. Physiological Reviews.

- Bhavnani, B. R. (n.d.). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. Journal of Steroid Biochemistry and Molecular Biology.

- Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology.

- Chlebowski, R. T., & Geller, M. L. (2023). Estrogen Receptor Signaling in Breast Cancer.

- Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology.

- Holinka, C. F. (1982). Pharmacology of Conjugated Oestrogens.

- Wikipedia contributors. (n.d.). 17β-Dihydroequilenin. Wikipedia.

- Dizerega, G. S., & Hodgen, G. D. (2019). The many faces of estrogen signaling.

- National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol.

- Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's. Journal of Steroid Biochemistry and Molecular Biology.

- Various Authors. (n.d.). 17β-Dihydroequilenin. Academic Dictionaries and Encyclopedias.

- U.S. Environmental Protection Agency. (n.d.).

- Wikipedia contributors. (n.d.).

- Wikipedia contributors. (n.d.). 17β-Dihydroequilin. Wikipedia.

- Bhavnani, B. R. (1998). Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism. Experimental Biology and Medicine.

- Wikipedia contributors. (n.d.).

- BenchChem. (2025).

- Taylor & Francis. (n.d.). 17β-Dihydroequilin – Knowledge and References. Taylor & Francis Online.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.

- Seidlová-Wuttke, D., Jarry, H., & Wuttke, W. (2003). Evidence for selective estrogen receptor modulator activity in a black cohosh (Cimicifuga racemosa) extract: comparison with estradiol-17beta. European Journal of Endocrinology.

- Bhavnani, B. R., et al. (2008). Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta. Endocrinology.

Sources

- 1. 17β-Dihydroequilenin - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of conjugated oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Conjugated estrogens - Wikipedia [en.wikipedia.org]

- 9. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 17β-Dihydroequilenin [medbox.iiab.me]

- 14. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Evidence for selective estrogen receptor modulator activity in a black cohosh (Cimicifuga racemosa) extract: comparison with estradiol-17beta - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacokinetics of estra-1,3,5,7,9-pentaene-3,17beta-diol"

An In-Depth Technical Guide to the Pharmacokinetics of Estra-1,3,5,7,9-pentaene-3,17β-diol (17β-Dihydroequilenin)

Authored by: A Senior Application Scientist

Introduction: Unveiling a Key Estrogen Metabolite

Estra-1,3,5,7,9-pentaene-3,17β-diol, more commonly known as 17β-dihydroequilenin , is a biologically active estrogenic steroid. It is not administered directly as a therapeutic agent but is a significant metabolite of compounds found in Conjugated Equine Estrogens (CEEs), a widely utilized medication for estrogen replacement therapy in postmenopausal women.[1][2] CEEs, marketed under brand names like Premarin, are a complex mixture of at least 10 estrogen sulfates derived from the urine of pregnant mares.[1][2]

The unique components of CEEs are the ring B unsaturated estrogens, primarily equilin and equilenin, which are not endogenous to humans. Upon administration, these precursors undergo extensive metabolic conversion. Equilin, a 17-keto steroid, is metabolized to the more potent 17β-dihydroequilin, and both can be transformed into equilenin and subsequently into 17β-dihydroequilenin.[3][4] Understanding the pharmacokinetic profile of 17β-dihydroequilenin is therefore crucial for comprehending the complete pharmacological activity, efficacy, and safety profile of CEEs. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of this pivotal metabolite, grounded in established scientific literature.

Section 1: Absorption and Bioavailability of Precursors

The journey of 17β-dihydroequilenin begins with the oral administration of its parent compounds within CEEs.

-

Oral Absorption: The primary components in CEEs, such as equilin sulfate, are water-soluble sulfate esters.[1] These estrogen sulfates can be absorbed directly from the gastrointestinal tract.[1][2]

-

Enteric Hydrolysis: Concurrently, hydrolysis of the sulfate moiety occurs within the gastrointestinal tract, catalyzed by gut bacterial sulfatases. This process liberates the unconjugated estrogens (e.g., equilin), which are readily absorbed due to their lipophilic nature.[1][2]

-

First-Pass Metabolism: Following absorption, the unconjugated estrogens undergo significant first-pass metabolism in the liver. A key process is rapid re-sulfation, which converts them back into their sulfate ester forms.[1] This dynamic interplay between hydrolysis for absorption and rapid re-sulfation post-absorption is a defining characteristic of CEE pharmacokinetics.

Section 2: Distribution and Plasma Protein Binding

Once in the systemic circulation, 17β-dihydroequilenin and its related compounds are distributed throughout the body. Their distribution is heavily influenced by their conjugation status and binding to plasma proteins.

The unconjugated forms of equine estrogens are cleared from circulation more rapidly than their sulfated counterparts.[1][2] The sulfate conjugates act as a circulating reservoir, providing a longer duration of action.[3][4] For instance, the half-life of equilin is approximately 19-27 minutes, whereas the slower component of equilin sulfate has a half-life of 190 minutes.[4]

Plasma protein binding is a critical determinant of an estrogen's bioavailability and activity. Unbound hormone is generally considered the biologically active fraction.

| Compound | Sex Hormone-Binding Globulin (SHBG) | Albumin | Reference |

| Equilin | 26% | 13% | [3] |

Causality Insight: The extensive protein binding and the large circulating pool of sulfate conjugates mean that only a small fraction of the total hormone is free to interact with estrogen receptors at any given time. The slower clearance of the 17β-reduced metabolites, including 17β-dihydroequilin, compared to their 17-keto precursors, contributes significantly to the sustained estrogenic effect of CEEs.[1][5]

Section 3: The Metabolic Cascade: Formation of 17β-Dihydroequilenin

The biotransformation of equine estrogens is a complex process involving multiple enzymatic steps, primarily occurring in the liver.[3][6] The conversion of the less potent 17-keto forms to the more potent 17β-hydroxy metabolites is a key activation step.[1]

-

Reduction: The precursor, equilin (a 17-keto steroid), is reversibly converted to 17β-dihydroequilin by 17β-hydroxysteroid dehydrogenase (17β-HSD). This conversion significantly increases estrogenic potency.[1][3]

-

Aromatization: A unique metabolic step for these equine estrogens is the aromatization of Ring B. Both equilin and 17β-dihydroequilin can be transformed into equilenin and 17β-dihydroequilenin, respectively.[3][7] This reaction suggests the presence of a specific 6,8(9) steroid dehydrogenase enzyme in humans.[8]

-

Further Metabolism: Additional metabolic pathways include hydroxylation at the 2, 4, and 16α positions, followed by conjugation.[1]

The following diagram illustrates the primary metabolic pathway leading to the formation of 17β-dihydroequilenin.

Section 4: Pharmacokinetic Parameters

Quantitative analysis of pharmacokinetic studies provides key insights into the behavior of these compounds in the body. While specific data for 17β-dihydroequilenin is sparse, the parameters of its immediate precursors are well-documented and informative.

| Parameter | Equilin | Equilin Sulfate | Reference |

| Metabolic Clearance Rate (MCR) | ~2,640 L/day/m² | 176 L/day/m² | [3][4] |

| Half-Life (t½) | 19 - 27 min | 190 min (slow component) | [4] |

| Volume of Distribution (Vd) | - | 12.4 L (initial space) | [4][9] |

Trustworthiness Insight: The stark difference in MCR and half-life between the unconjugated equilin and its sulfate conjugate validates the concept of sulfation as a mechanism for prolonging the hormone's presence in the circulation. The much slower clearance of the sulfate form allows it to serve as a reservoir, from which the active, unconjugated hormone can be gradually released by tissue sulfatases.

Section 5: Excretion Profile

The elimination of 17β-dihydroequilenin and related metabolites occurs primarily through renal excretion.

-

Conjugation for Excretion: Prior to urinary excretion, the metabolites are rendered more water-soluble through conjugation with glucuronic acid or sulfate.[3]

-

Urinary Metabolites: Studies involving the administration of radiolabeled 17β-dihydroequilin and its sulfate to postmenopausal women showed that 46-55% of the dose was excreted in the urine over three days.[8] The majority (around 64%) of these urinary metabolites were found to be glucuronide conjugates.[8]

-

Identified Compounds: The primary metabolites isolated from urine after administration of 17β-dihydroequilin precursors were 17β-dihydroequilenin itself, along with equilenin, equilin, and 17β-dihydroequilin, with 17β-dihydroequilenin being the major metabolite identified across unconjugated, sulfate, and glucuronide fractions.[8]

Section 6: Analytical Methodology: Quantification in Biological Matrices

Accurate quantification of estra-1,3,5,7,9-pentaene-3,17β-diol and its related compounds in complex biological matrices like plasma requires robust and sensitive analytical methods. Historically, radioimmunoassays and studies with radiolabeled compounds were used.[4] Modern drug development relies on hyphenated chromatography-mass spectrometry techniques.

Protocol: LC-MS/MS Quantification of Equine Estrogens in Human Plasma

This protocol is a representative workflow based on modern bioanalytical practices for quantifying multiple estrogen components simultaneously.[10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Step 1: Aliquot Plasma: Pipette 500 µL of human plasma into a clean polypropylene tube. Add an internal standard solution (e.g., deuterated analogs of the estrogens).

-

Step 2: Enzymatic Hydrolysis: To measure total estrogen (conjugated + unconjugated), add 50 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 4 hours to cleave the conjugate moieties. For unconjugated measurement, skip this step.

-

Step 3: Condition SPE Cartridge: Condition a mixed-mode SPE cartridge (e.g., C18/anion exchange) with 1 mL of methanol followed by 1 mL of water.

-

Step 4: Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

-

Step 5: Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Step 6: Elute: Elute the analytes with 1 mL of methanol.

-

Step 7: Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis

-

Step 1: Chromatographic Separation: Inject 10 µL of the reconstituted sample onto a C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Step 2: Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in negative ion mode.

-

Step 3: MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard for selective and sensitive quantification.

Protocol Validation: This method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure trustworthy results.

Analytical Workflow Diagram

Conclusion

The pharmacokinetics of estra-1,3,5,7,9-pentaene-3,17β-diol (17β-dihydroequilenin) are intrinsically linked to those of its precursors within Conjugated Equine Estrogens. It is formed through a multi-step metabolic activation pathway that enhances estrogenic potency. Key pharmacokinetic features include absorption of parent drug sulfates, extensive metabolic conversion involving reduction and ring B aromatization, and a prolonged circulatory presence due to the dynamic interplay of sulfated and unconjugated forms. The clearance of 17β-reduced metabolites is slower than their 17-keto precursors, contributing to the overall therapeutic effect of CEEs. A thorough understanding of this profile, supported by robust bioanalytical methodologies, is essential for drug development professionals and researchers working to characterize the efficacy and safety of complex estrogen therapies.

References

-

Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. [Link][1]

-

Bhavnani, B. R. (1998). Pharmacokinetics and Pharmacodynamics of Conjugated Equine Estrogens: Chemistry and Metabolism. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 6-16. (Ovid Full Text). [Link][2]

-

Bhavnani, B. R., Sarda, I. R., & Woolever, C. A. (1981). Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men. The Journal of Clinical Endocrinology & Metabolism, 52(4), 741-747. [Link][4]

-

Bhavnani, B. R., Sarda, I. R., & Woolever, C. A. (1981). Pharmacokinetics of Equilin and Equilin Sulfate in Normal Postmenopausal Women and Men. The Journal of Clinical Endocrinology & Metabolism, 52(4), 741–747. [Link][9]

-

Bhavnani, B. R. (1994). Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women. The Journal of Clinical Endocrinology & Metabolism, 78(1), 197-203. [Link][5]

-

Drugs.com. (n.d.). Equanil Interactions Checker. Retrieved from [Link][11]

-

Zhang, Y., et al. (2022). Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. FirstWord Pharma. [Link][10]

-

Gisclon, L., et al. (2005). Steady-state pharmacokinetics of conjugated equine estrogens in healthy, postmenopausal women. The Journal of Reproductive Medicine, 50(12), 929-935. [Link][12]

-

Pediatric Care Online. (n.d.). Estrogens (Conjugated/Equine, Topical) | Drug Lookup. Retrieved from [Link][13]

-

Slikker, W., et al. (1983). Metabolism of equilin sulfate in the dog. The Journal of Pharmacology and Experimental Therapeutics, 225(1), 213-220. [Link][7]

-

Bhavnani, B. R., et al. (2002). Pharmacokinetics of 17 Beta-Dihydroequilin Sulfate in Normal Postmenopausal Women Under Steady State Conditions. Journal of the Society for Gynecologic Investigation, 9(2), 102-110. [Link][14]

-

Wikipedia. (n.d.). Conjugated estrogens. Retrieved from [Link][15]

-

National Center for Biotechnology Information. (n.d.). Equilin. PubChem Compound Summary for CID 223368. Retrieved from [Link].[6]

-

Bhavnani, B. R. (1994). Metabolism of [3H] 17 beta-dihydroequilin and [3H] 17 beta-dihydroequilin sulfate in normal postmenopausal women. Steroids, 59(6), 389-394. [Link][8]

-

Wikipedia. (n.d.). 17β-Dihydroequilin. Retrieved from [Link][16]

-

PharmaCompass.com. (n.d.). Equilin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link][17]

-

DailyMed - NIH. (n.d.). Label: ESTERIFIED ESTROGENS AND METHYLTESTOSTERONE tablet. Retrieved from [Link][18]

-

Zhang, H., et al. (2012). Clinical Study Synopsis. DIMDI. [Link][19]

-

National Center for Biotechnology Information. (n.d.). Estra-1,3,5(10)-triene-3,17-diol. PubChem Compound Summary for CID 9811784. Retrieved from [Link].[20]

-

Mandal, S., et al. (2016). Estra-1, 3, 5(10) - triene-3, 17 β-diol protects mitochondria against Cu-ascorbate induced oxidative damage in in vitro system: A novel therapeutic approach. ResearchGate. [Link][21]

-

Western Kentucky University. (n.d.). Towards the Quantification of Estrone and 17β-Estradiol. TopSCHOLAR®. [Link][22]

Sources

- 1. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Equilin - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of equilin and equilin sulfate in normal postmenopausal women and men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Equilin | C18H20O2 | CID 223368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of equilin sulfate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of [3H] 17 beta-dihydroequilin and [3H] 17 beta-dihydroequilin sulfate in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Equanil Interactions Checker - Drugs.com [drugs.com]

- 12. Steady-state pharmacokinetics of conjugated equine estrogens in healthy, postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.aap.org [publications.aap.org]

- 14. Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conjugated estrogens - Wikipedia [en.wikipedia.org]

- 16. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 17. Equilin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. DailyMed - ESTERIFIED ESTROGENS AND METHYLTESTOSTERONE tablet [dailymed.nlm.nih.gov]

- 19. portal.dimdi.de [portal.dimdi.de]

- 20. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. digitalcommons.wku.edu [digitalcommons.wku.edu]

A Technical Guide to the Metabolism of Equilin: The Conversion Pathway to 17β-Dihydroequilenin

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the metabolic transformation of equilin, a primary component of conjugated equine estrogens (CEEs) used in hormone replacement therapy. We will dissect the key enzymatic steps, focusing on the reduction of equilin to its more potent 17β-dihydro metabolites and the subsequent aromatization of the B-ring that leads to the formation of equilenin and 17β-dihydroequilenin. This document elucidates the central role of 17β-hydroxysteroid dehydrogenases (17β-HSDs) and other key enzymes, details the pharmacokinetic implications of these conversions, and provides validated, step-by-step protocols for the in vitro study and analytical quantification of these metabolites. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically grounded understanding of equine estrogen metabolism and its physiological consequences.

Introduction

Conjugated equine estrogens (CEEs), sold under brand names like Premarin, are a complex mixture of at least 10 estrogen sulfates, widely prescribed for hormone replacement therapy (HRT) in postmenopausal women.[1] While estrone sulfate is the most abundant component, the B-ring unsaturated estrogens, particularly equilin sulfate, are also major constituents.[1] Upon absorption, these sulfated precursors are hydrolyzed, releasing unconjugated estrogens that can undergo extensive metabolic conversion in the body.[1][2]

The metabolism of these unique equine estrogens is of significant clinical and scientific interest. Unlike human estrogens, the biotransformation of equilin does not stop at simple reduction or hydroxylation. A critical pathway involves the reduction of the 17-keto group to form 17β-dihydroequilin, a metabolite with significantly higher estrogenic potency than its parent compound.[2][3] Furthermore, a unique enzymatic reaction can introduce an additional double bond into the B-ring, converting the equilin steroid scaffold into the fully aromatic equilenin series.[4][5] This guide focuses specifically on the metabolic cascade from equilin to 17β-dihydroequilenin, a pathway of toxicological and pharmacological importance. Understanding this pathway is critical for evaluating the overall biological activity and risk profile of CEE-based therapies.

The Core Metabolic Pathway: From Equilin to 17β-Dihydroequilenin

The metabolism of equilin is a multi-step process involving key enzymatic reactions that alter its structure and biological activity. The two principal transformations are the reduction of the 17-keto group and the aromatization of the B-ring.

-

Reduction to 17β-Dihydroequilin: Equilin, a 17-keto steroid, is reversibly converted to 17β-dihydroequilin by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs).[2][6] This conversion is analogous to the estrone-to-estradiol transformation in human estrogen metabolism.[3] However, the balance for the equine estrogens is nearly equal, meaning significant amounts of the more potent 17β-reduced form are present.[3] 17β-dihydroequilin exhibits a greater binding affinity for estrogen receptors and is considered a more potent uterotropic agent.[3][7]

-

Aromatization to Equilenin and 17β-Dihydroequilenin: A unique feature of equine estrogen metabolism in humans is the conversion of B-ring unsaturated estrogens like equilin and 17β-dihydroequilin to their equilenin counterparts, which possess a fully aromatic B-ring. The in-vivo formation of equilenin and 17β-dihydroequilenin from administered 17β-dihydroequilin has been demonstrated in postmenopausal women, indicating the presence of a human enzyme capable of this transformation, likely a 6,8(9) steroid dehydrogenase.[4][5] 17β-dihydroequilenin is often the major metabolite isolated from these pathways.[4]

The following diagram illustrates this core metabolic sequence.

Enzymology and Reaction Kinetics

17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

The interconversion between 17-keto and 17β-hydroxy steroids is a critical activation step. In postmenopausal women, the metabolism of 17-keto estrogens to their more potent 17β-reduced forms is significantly higher for some B-ring unsaturated estrogens compared to their human counterparts.[1][2]

-

Key Enzyme: Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a primary enzyme responsible for the reduction of estrone to estradiol in breast tissue.[6]

-

Mechanism: This enzyme catalyzes the NAD(P)(H)-linked transfer of a hydride to the 17-position of the steroid.[6]

-

Equilin as an Inhibitor: Structural studies have shown that equilin binds to the active site of 17β-HSD1 in a manner similar to the native substrate, estrone.[6][8] This binding effectively inhibits the conversion of estrone to the highly potent estradiol, which may have implications for estrogen-dependent breast cancer risk.[6] While it inhibits the conversion of estrone, the enzyme can still catalyze the reduction of equilin itself.

B-Ring Aromatization

The conversion of 17β-dihydroequilin to 17β-dihydroequilenin is a less characterized but physiologically significant reaction. The presence of 17β-dihydroequilenin as a major metabolite following administration of 17β-dihydroequilin confirms that this pathway is active in humans.[4][5] This aromatization is believed to be catalyzed by an enzyme referred to as 6,8(9) steroid dehydrogenase.[4][5]

Further Metabolism: Hydroxylation

While not part of the direct pathway to 17β-dihydroequilenin, subsequent hydroxylation of these molecules is a critical detoxification and bioactivation step.

-

CYP450 Enzymes: In breast cancer cells, equilenin and 17β-dihydroequilenin are hydroxylated at the C-4 position by Cytochrome P450 enzymes 1A1 and 1B1.[9] This is a notable difference from endogenous estrogens, where 2-hydroxylation is often the predominant pathway.[1][10] The resulting 4-hydroxycatechols can be further oxidized to form reactive o-quinones, which have been implicated in carcinogenesis.[10][11]

Pharmacokinetics and Clinical Significance

The metabolic transformations of equilin have profound effects on its pharmacokinetic profile and overall biological impact. The 17β-reduced metabolites are not only more potent but are also cleared from the blood at a slower rate than their corresponding 17-keto precursors.[1][2]

Table 1: Comparative Pharmacokinetic Parameters

| Compound | Metabolic Clearance Rate (MCR) (L/day·m²) | Key Characteristic | Reference(s) |

|---|---|---|---|

| Equilin | ~1982 - 3300 | Rapid clearance | [12] |

| Equilin Sulfate | ~170 | Slower clearance than unconjugated form | [7] |

| 17β-Dihydroequilin | ~1250 | Slower clearance than equilin | [3] |

| 17β-Dihydroequilin Sulfate | ~506 | Slower clearance than unconjugated form |[13] |

Data synthesized from multiple sources; values are approximate and can vary between individuals.

The extensive interconversion between equilin sulfate and 17β-dihydroequilin sulfate, coupled with the higher potency of 17β-dihydroequilin, suggests that the major in vivo estrogenic activity of equilin is expressed through its metabolism to these 17β-reduced forms.[13] The formation of equilenin and its derivatives, particularly the catechol metabolites, adds another layer of complexity, with potential links to the long-term risks, including breast cancer, associated with HRT.[11][14][15]

Methodologies for Studying Equilin Metabolism

Investigating the metabolic fate of equilin requires robust in vitro models and sensitive analytical techniques. The causality behind these experimental choices is rooted in recreating a physiologically relevant environment to study specific enzymatic activities.

In Vitro Experimental Models & Protocols

The choice of an in vitro system depends on the specific question being addressed. Subcellular fractions are ideal for studying specific enzyme families, while cell-based models provide a more integrated view of cellular metabolism.

-

Rationale: Liver microsomes are preparations of the endoplasmic reticulum, rich in Phase I metabolic enzymes like Cytochrome P450s, and are a standard tool for studying drug metabolism.[16] They provide a cost-effective method to assess the formation of hydroxylated metabolites.

-

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and a NADPH-regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, and NADP+) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.

-

Initiate Reaction: Add equilin or 17β-dihydroequilin (e.g., 1-10 µM final concentration, typically dissolved in a small volume of methanol or DMSO) to start the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein. Collect the supernatant for analysis.

-

-

Rationale: MCF-7 cells are an estrogen receptor-positive human breast cancer cell line that expresses key metabolic enzymes, including 17β-HSDs and CYPs.[9] They serve as a relevant model for studying estrogen metabolism in a target tissue for both therapeutic and carcinogenic effects.

-

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate media until they reach ~80% confluency in a multi-well plate.

-

Hormone Deprivation: To reduce background from endogenous hormones, switch cells to a phenol red-free medium containing charcoal-stripped serum for 24-48 hours prior to the experiment.

-

Treatment: Replace the medium with fresh serum-free, phenol red-free medium containing the test compound (equilin or 17β-dihydroequilin) at the desired concentration (e.g., 100 nM).

-

Incubation: Incubate the cells for a time course (e.g., 6, 24, 48 hours) at 37°C in a CO₂ incubator.

-

Sample Collection: At each time point, collect the cell culture medium. To analyze intracellular metabolites, wash the cells with PBS, lyse them (e.g., with methanol or sonication), and collect the lysate.

-

Sample Preparation: Precipitate proteins from the medium and lysate with cold acetonitrile, centrifuge, and collect the supernatant for analysis.

-

Analytical Workflow for Metabolite Quantification

Accurate identification and quantification of equilin and its metabolites require high-sensitivity analytical instrumentation, typically liquid chromatography coupled with mass spectrometry.

-